molecular formula C23H20N2O B8243155 (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243155
M. Wt: 340.4 g/mol
InChI Key: GJFIGMWTXXEXPF-VXKWHMMOSA-N
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Description

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique structural features This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction between a cyclopropylpyridine derivative and a diphenyl-substituted carbonyl compound. This intermediate is then subjected to cyclization using reagents such as phosphorus oxychloride or other cyclizing agents to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

(4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, resulting in the desired biological effects. Detailed studies on its binding interactions and pathway modulation are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure with a methyl group instead of a cyclopropyl group.

    (4S,5S)-2-(6-Ethylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure with an ethyl group instead of a cyclopropyl group.

    (4S,5S)-2-(6-Propylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Similar structure with a propyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of (4S,5S)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S,5S)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFIGMWTXXEXPF-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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